

CJ-13,610 (CAS: 179420-17-8): A Technical Guide for Researchers

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Compound of Interest

Compound Name: CJ-13,610

Cat. No.: B1669118

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For Researchers, Scientists, and Drug Development Professionals

Abstract

CJ-13,610 is a potent and orally active inhibitor of 5-lipoxygenase (5-LO), a critical enzyme in the biosynthesis of pro-inflammatory leukotrienes.^{[1][2][3]} This technical guide provides a comprehensive overview of **CJ-13,610**, including its chemical properties, mechanism of action, and preclinical efficacy. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of 5-LO inhibition in inflammatory conditions and pain management.

Chemical and Physical Properties

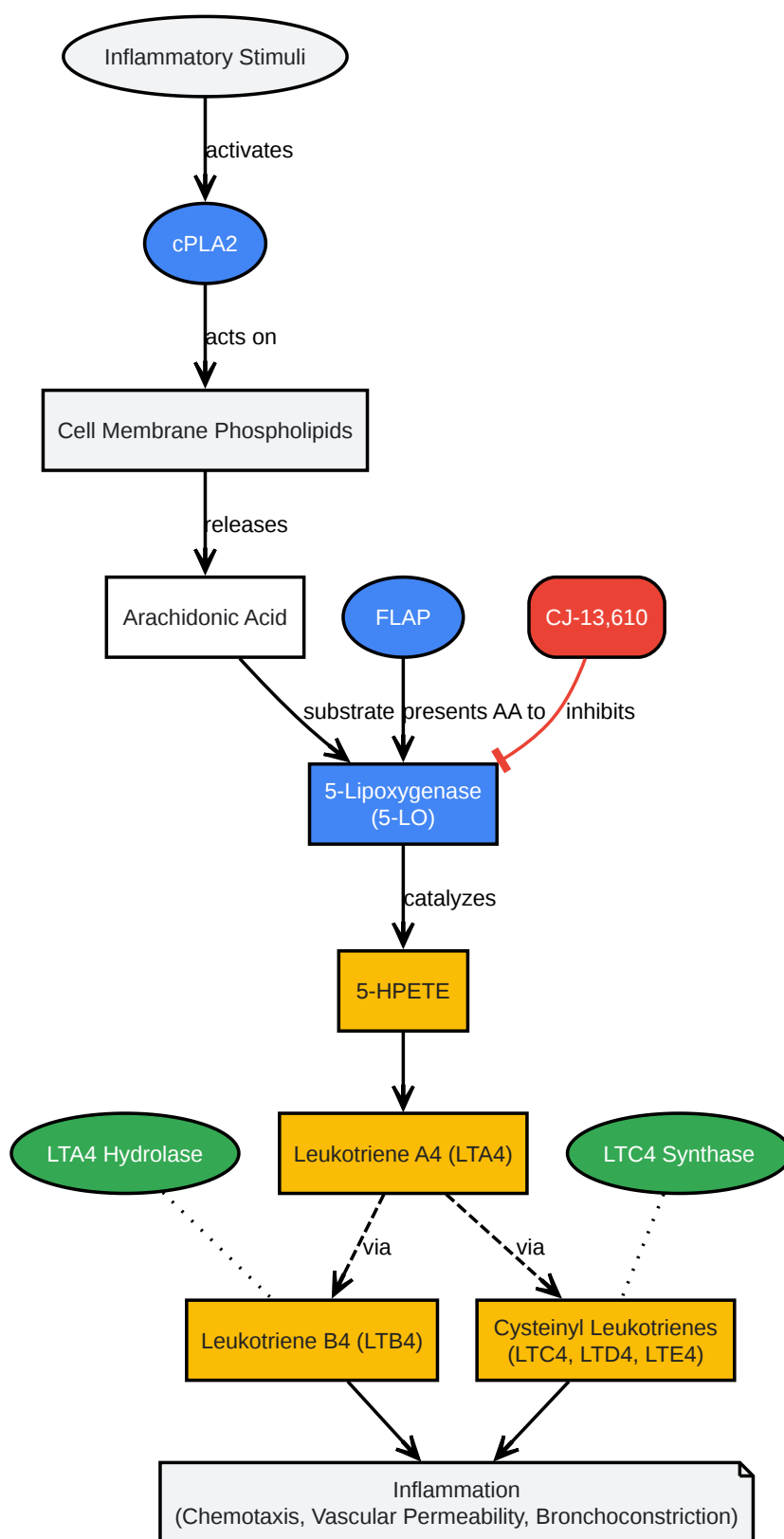
CJ-13,610, with the CAS number 179420-17-8, is a non-redox, non-iron-chelating inhibitor of 5-lipoxygenase.^[1] Its chemical and physical properties are summarized in the table below.

Property	Value
IUPAC Name	4-(3-([4-(2-methyl-1H-imidazol-1-yl)phenyl]sulfanyl)phenyl)oxane-4-carboxamide
Synonyms	CJ-13610, CJ 13610
Molecular Formula	C22H23N3O2S
Molecular Weight	393.51 g/mol [2]
CAS Number	179420-17-8[2][3][4][5]
Solubility	DMSO: 10 mg/ml, Ethanol: 1 mg/ml[4]

Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway

CJ-13,610 exerts its pharmacological effects by inhibiting the 5-lipoxygenase (5-LO) enzyme. 5-LO is a key enzyme in the metabolic pathway that converts arachidonic acid into leukotrienes, which are potent lipid mediators of inflammation.[6][7] The 5-lipoxygenase pathway is a critical component of the inflammatory cascade.

The binding of inflammatory stimuli to cell surface receptors triggers the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted by 5-lipoxygenase, with the assistance of the 5-lipoxygenase-activating protein (FLAP), into the unstable intermediate 5-hydroperoxyeicosatetraenoic acid (5-HPETE).[6] 5-HPETE is subsequently converted to leukotriene A4 (LTA4), a pivotal intermediate.[6] LTA4 can then be enzymatically hydrolyzed to leukotriene B4 (LTB4) or conjugated with glutathione to form the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[6][7] These leukotrienes contribute to various aspects of the inflammatory response, including leukocyte recruitment, increased vascular permeability, and smooth muscle contraction.[8] By inhibiting 5-LO, **CJ-13,610** effectively blocks the production of all downstream leukotrienes, thereby attenuating the inflammatory response.



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Caption: 5-Lipoxygenase signaling pathway and the inhibitory action of **CJ-13,610**.

In Vitro and In Vivo Efficacy

In Vitro Activity

CJ-13,610 has demonstrated potent inhibitory activity in various in vitro assays. The following table summarizes its key in vitro efficacy data.

Assay System	Stimulus	Measured Endpoint	IC50	Reference
Human Polymorphonuclear Leukocytes (PMNLs)	A23187	5-LO product formation	70 nM	[3] [4]
Recombinant 5-LO	-	5-LO product formation (glutathione peroxidase-dependent)	300 nM	[4]
Phosphorylation-induced 5-LO activity in PMNLs and HeLa cells	-	5-LO product formation	Effective Inhibition	[4]

Preclinical Efficacy in Pain Models

CJ-13,610 has shown significant analgesic and anti-inflammatory effects in preclinical models of pain.

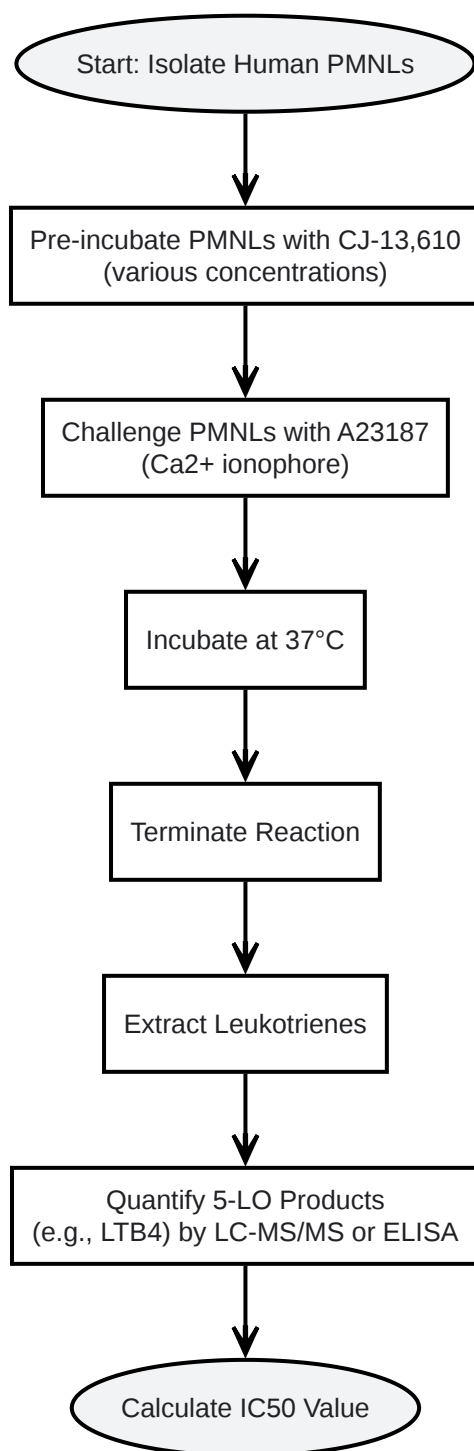
Animal Model	Condition	Dosing	Key Findings	Reference
Rat	Chronic Inflammatory Pain (Freund's Adjuvant)	3-10 mg/kg	Reduced levels of leukotriene B4 (LTB4) and decreased mechanical hyperalgesia.	[4]
Rat	Osteoarthritis-like Pain (Medial Meniscal Transection)	0.6, 2, and 6 mg/kg/day (oral)	Reversed tactile allodynia and improved weight-bearing differential.	[1][4]
Rat	Acute Inflammatory Pain (Carrageenan)	Not specified	Demonstrated antihyperalgesic activity.	[1]

In a rat model of chronic inflammatory pain induced by Freund's adjuvant, brain levels of LTB4 were found to be elevated approximately three-fold compared to control animals.[1] Treatment with **CJ-13,610** reversed both the hyperalgesia and the increased LTB4 concentrations in the brain.[1]

Experimental Protocols

In Vitro Inhibition of 5-LO in Human PMNLs

A general workflow for assessing the in vitro inhibitory activity of **CJ-13,610** on 5-lipoxygenase in human polymorphonuclear leukocytes (PMNLs) is outlined below.



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Caption: General workflow for in vitro 5-LO inhibition assay in human PMNLs.

Methodology:

- Isolation of Human PMNLs: PMNLs are isolated from fresh human blood using standard density gradient centrifugation methods.
- Pre-incubation with **CJ-13,610**: The isolated PMNLs are pre-incubated with varying concentrations of **CJ-13,610** or vehicle control for a specified period.
- Stimulation: The cells are then challenged with a calcium ionophore, such as A23187, to stimulate the 5-LO pathway.[\[4\]](#)
- Incubation: The cell suspension is incubated at 37°C for a defined time to allow for the enzymatic reaction to occur.
- Reaction Termination and Extraction: The reaction is stopped, and the leukotrienes are extracted from the cell suspension.
- Quantification of 5-LO Products: The levels of 5-LO products, such as LTB₄, are quantified using analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or enzyme-linked immunosorbent assay (ELISA).
- IC₅₀ Determination: The concentration of **CJ-13,610** that inhibits 50% of the 5-LO product formation (IC₅₀) is calculated from the dose-response curve.

In Vivo Efficacy in a Rat Model of Inflammatory Pain

A representative protocol for evaluating the in vivo efficacy of **CJ-13,610** in a rat model of chronic inflammatory pain is described below.

Methodology:

- Induction of Inflammation: Chronic inflammation is induced in rats by injecting Complete Freund's Adjuvant (CFA) into a hind paw.[\[1\]](#)
- Drug Administration: After a set period for inflammation to develop, rats are treated orally with **CJ-13,610** at various doses (e.g., 3-10 mg/kg) or vehicle control.[\[4\]](#)
- Assessment of Hyperalgesia: Mechanical hyperalgesia (increased sensitivity to a mechanical stimulus) is measured at different time points after drug administration using methods such as the von Frey filament test.

- Biochemical Analysis: At the end of the study, brain tissue can be collected to measure the concentration of LTB4 to correlate with the behavioral pain responses.^[1]
- Data Analysis: The effects of **CJ-13,610** on hyperalgesia and LTB4 levels are compared to the vehicle-treated group to determine its efficacy.

Conclusion

CJ-13,610 is a well-characterized, potent, and orally bioavailable inhibitor of 5-lipoxygenase. Its ability to effectively block the production of pro-inflammatory leukotrienes has been demonstrated in both in vitro and in vivo models. The preclinical data strongly suggest its potential as a therapeutic agent for the management of inflammatory conditions and various types of pain, including inflammatory and osteoarthritic pain. Further research and clinical development are warranted to fully elucidate its therapeutic utility in human diseases.

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